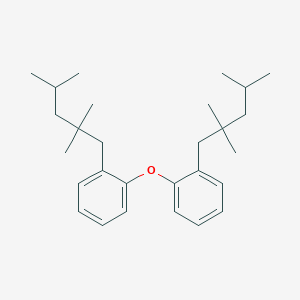
Benzene, 1,1'-oxybis[(2,2,4-trimethylpentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a 2,2,4-trimethylpentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually require anhydrous solvents and elevated temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene rings. Common reagents include nitric acid, halogens, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; bromine in the presence of iron for bromination.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl Ether: Similar structure with two benzene rings connected by an oxygen atom but without the 2,2,4-trimethylpentyl groups.
Dibenzyl Ether: Contains two benzene rings connected by a methylene bridge.
Uniqueness
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] is unique due to the presence of bulky 2,2,4-trimethylpentyl groups, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility in non-polar solvents and affect its interaction with biological targets.
Eigenschaften
CAS-Nummer |
68683-45-4 |
|---|---|
Molekularformel |
C28H42O |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
1-(2,2,4-trimethylpentyl)-2-[2-(2,2,4-trimethylpentyl)phenoxy]benzene |
InChI |
InChI=1S/C28H42O/c1-21(2)17-27(5,6)19-23-13-9-11-15-25(23)29-26-16-12-10-14-24(26)20-28(7,8)18-22(3)4/h9-16,21-22H,17-20H2,1-8H3 |
InChI-Schlüssel |
DRCODWYUICCNBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)CC1=CC=CC=C1OC2=CC=CC=C2CC(C)(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















